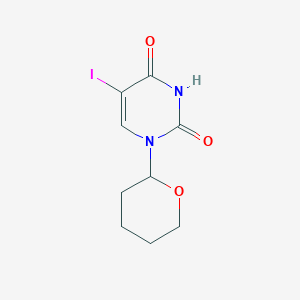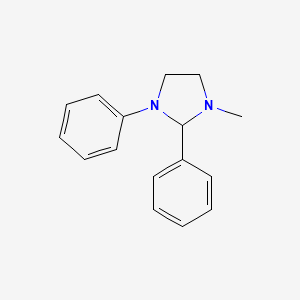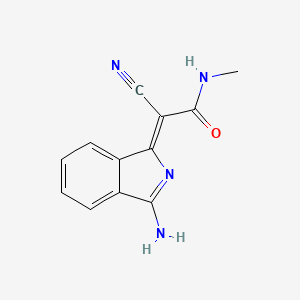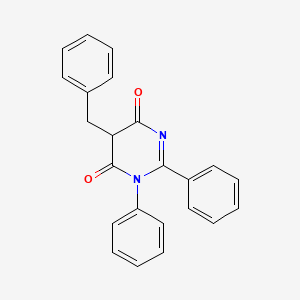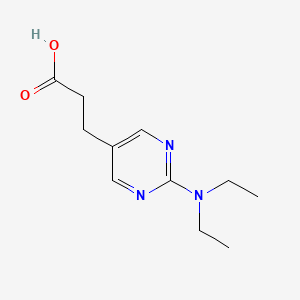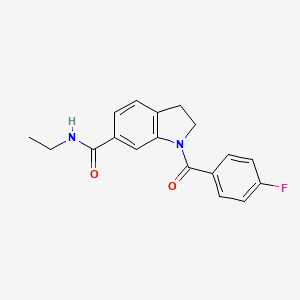
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds .
科学研究应用
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(4-Fluorobenzoyl)indole: Lacks the ethyl carboxamide moiety.
N-Methyl-1-(4-fluorobenzoyl)indoline-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is unique due to the combination of its fluorobenzoyl group and ethyl carboxamide moiety, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C18H17FN2O2 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
N-ethyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-2-20-17(22)14-4-3-12-9-10-21(16(12)11-14)18(23)13-5-7-15(19)8-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
InChI 键 |
CFXTZBLJEDBTHN-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=CC2=C(CCN2C(=O)C3=CC=C(C=C3)F)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)

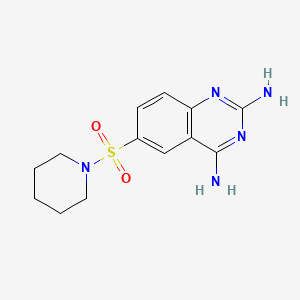
![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
![2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate](/img/structure/B12925819.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
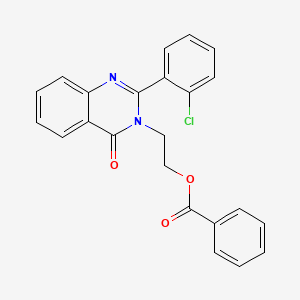
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
